1-[(3-bromophenyl)methyl]-4-(4-fluorophenyl)piperazine
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Overview
Description
1-[(3-Bromophenyl)methyl]-4-(4-fluorophenyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a bromophenyl group and a fluorophenyl group attached to a piperazine ring, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-[(3-bromophenyl)methyl]-4-(4-fluorophenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl chloride and 4-fluoroaniline.
Reaction Conditions: The reaction between 3-bromobenzyl chloride and 4-fluoroaniline is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Cyclization: The resulting intermediate undergoes cyclization to form the piperazine ring. This step may involve the use of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-[(3-Bromophenyl)methyl]-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, oxidation can be achieved using reagents like potassium permanganate (KMnO4), while reduction can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3-Bromophenyl)methyl]-4-(4-fluorophenyl)piperazine has several scientific research applications:
Pharmaceuticals: Piperazine derivatives are known for their pharmacological activities, including antihistamine, antipsychotic, and antidepressant properties. This compound may be explored for similar therapeutic applications.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its potential biological activity against pests and weeds.
Materials Science: The unique structural features of the compound make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound can be used as a tool in biological research to study the effects of piperazine derivatives on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 1-[(3-bromophenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-[(3-Bromophenyl)methyl]-4-(4-fluorophenyl)piperazine can be compared with other similar compounds, such as:
1-(4-Bromophenyl)piperazine: This compound lacks the fluorophenyl group and may have different pharmacological properties.
1-(4-Fluorophenyl)piperazine: This compound lacks the bromophenyl group and may exhibit different biological activities.
1-(3-Chloro-4-fluorophenyl)piperazine: This compound has a similar structure but with a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of bromine and fluorine substituents, which can influence its chemical reactivity and biological properties.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(4-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN2/c18-15-3-1-2-14(12-15)13-20-8-10-21(11-9-20)17-6-4-16(19)5-7-17/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKZWDOVFIIHSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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